6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. Pyridazinones are derivatives of pyridazine, characterized by a six-membered aromatic ring containing two nitrogen atoms. This specific compound features a methoxystyryl group and a methyl substituent, which may influence its pharmacological properties.
This compound can be classified as a pyridazinone, specifically a 4,5-dihydro-3(2H)-pyridazinone derivative. Pyridazinones are known for their diverse applications in medicinal chemistry, particularly as antihypertensive agents and in the development of other therapeutic drugs . The methoxystyryl group suggests potential applications in areas such as cancer research and antimicrobial activity due to its structural characteristics.
The synthesis of 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone typically involves several key steps:
The synthesis process is characterized by moderate yields and specific temperature control during refluxing to ensure optimal reaction conditions.
The molecular structure of 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into the functional groups present and confirm the structure .
The compound can engage in various chemical reactions typical of pyridazinones:
These reactions highlight the versatility of 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone in synthetic organic chemistry .
The mechanism of action for compounds like 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone often involves interactions with biological targets such as enzymes or receptors. For instance, studies have shown that pyridazinones can act as inhibitors for phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase can result in various physiological effects including vasodilation and antihypertensive actions .
Spectroscopic methods such as NMR and IR spectroscopy are employed to characterize the compound's structure and confirm its purity .
6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone has potential applications in various scientific fields:
The pyridazinone nucleus—a six-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group—serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity and dipole moment. This core structure enables diverse interactions with biological targets, particularly through:
The compound 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone exemplifies strategic functionalization of this core. Its structure comprises:
Structural comparison of pyridazinone variants:
Core Type | Planarity | H-Bond Capacity | Target Flexibility | |
---|---|---|---|---|
Aromatic (e.g., pyridazin-3(2H)-one) | High | Moderate | Broad | |
4,5-Dihydro (e.g., target compound) | Reduced | High | Selective (e.g., PDEs) | |
Fused tricyclic | Variable | High | Specialized (e.g., kinase inhibition) | [3] |
Pyridazinone derivatives have transitioned from early vasodilators to multitarget therapeutics, marked by key milestones:
Table: Evolution of Key Pyridazinone Therapeutics:
Era | Representative Agent | Primary Indication | Structural Innovation | |
---|---|---|---|---|
1950s | Hydralazine | Hypertension | Monocyclic core | |
1980s | Zardaverine | Heart failure | Bicyclic PDE III inhibition | |
1990s | Emorfazone | Inflammation | 5-Morpholino substitution | |
2010s | ABT-963 | Inflammation (COX-2) | Diaryl substitution | |
Recent | 6-(4-Methoxystyryl) derivative | Multitarget potential | Styryl conjugation | [2] [3] [7] |
The bioactivity of pyridazinones is exquisitely sensitive to substituent effects, with the styryl and methoxy groups in 6-(4-methoxystyryl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone demonstrating critical roles:
Bioactivity Correlation: Analogues with para-substituted styryl groups show 3–5-fold higher PDE IV inhibition versus unsubstituted styryl derivatives, attributed to optimized van der Waals contacts [3] [5].
4-Methoxy Group (-OCH₃):
Structure-Activity Relationship (SAR) of Key Substituents:
Position | Substituent | Electronic Effect | Target Impact | Bioactivity Consequence | |
---|---|---|---|---|---|
6-Styryl | Unsubstituted phenyl | Moderate π-system | PDE III/IV | Baseline activity | |
4-Methoxyphenyl | +R donation | COX-2/PDE IV | 2–3x ↑ potency vs. phenyl | ||
4-Trifluoromethyl | -I withdrawal | PDE IV | Reduced duration | ||
2 | Methyl | Steric shielding | Metabolic sites | ↑ Metabolic stability | |
4,5-Bond | Saturated | Reduced planarity | PDE selectivity | ↓ Off-target effects | [3] [5] [8] |
The synergistic combination of the 4-methoxystyryl moiety with the 2-methyl-4,5-dihydro core exemplifies rational design: The styryl group enhances target affinity, while the methoxy substituent fine-tunes electronic properties and pharmacokinetics. This molecular architecture underpins the compound’s potential as a multi-target therapeutic agent [1] [3] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0